Nexium

Descripción

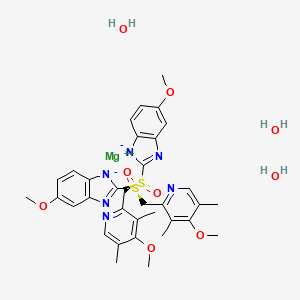

Structure

2D Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C34H42MgN6O9S2 |

|---|---|

Peso molecular |

767.2 g/mol |

Nombre IUPAC |

magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;trihydrate |

InChI |

InChI=1S/2C17H18N3O3S.Mg.3H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;/h2*5-8H,9H2,1-4H3;;3*1H2/q2*-1;+2;;;/t2*24-;;;;/m00..../s1 |

Clave InChI |

VEVZQDGATGBLIC-OXLUMUBXSA-N |

SMILES isomérico |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2] |

SMILES canónico |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.[Mg+2] |

Origen del producto |

United States |

Chemical Synthesis and Derivation

Precursor Compound Synthesis Pathways

The direct precursor to esomeprazole (B1671258) is the sulfide (B99878) compound, commonly referred to as omeprazole (B731) sulfide or pyrmetazole rsc.orgcaymanchem.com. The synthesis of this precursor typically involves the reaction between a substituted 2-(chloromethyl)pyridine (B1213738) and a substituted 2-mercaptobenzimidazole (B194830) mdpi.com. One common pathway involves the nucleophilic substitution between 2-mercapto-5-methoxy-1H-benzimidazole and 4-methoxy-3,5-dimethyl-2-(chloromethyl)pyridine in the presence of a base, such as potassium hydroxide, in a suitable solvent like 1,2-dimethoxyethane (B42094) mdpi.com. This reaction yields pyrmetazole mdpi.com.

Another approach to synthesizing the pyridine (B92270) moiety involves starting from a 4-nitropyridine (B72724) derivative, which is then modified to introduce the methoxy (B1213986) group and the chloromethyl substituent sphinxsai.com.

Asymmetric Oxidation Methodologies for Chiral Sulfoxide (B87167) Formation

The formation of the chiral sulfoxide group with high enantiomeric excess is the most critical step in esomeprazole synthesis tandfonline.com. Various asymmetric oxidation methodologies have been developed and employed for this purpose, including transition metal catalysis, biocatalysis, and oxidation with oxaziridine (B8769555) derivatives e3s-conferences.orgresearchgate.nete3s-conferences.org.

Transition Metal Catalysis in Stereoselective Synthesis

Transition metal catalysis is a widely explored method for the asymmetric oxidation of sulfides to chiral sulfoxides e3s-conferences.orgresearchgate.net. Metals such as titanium, iron, manganese, and vanadium have been utilized e3s-conferences.org. The catalytic system typically involves a transition metal complexed with chiral ligands, which creates a chiral environment to favor the formation of one enantiomer over the other slideshare.nete3s-conferences.org.

A prominent example is the use of titanium complexes with chiral ligands, such as diethyl tartrate (DET) rsc.orgwhiterose.ac.ukpillbuys.com. The asymmetric oxidation of pyrmetazole using a titanium/tartrate catalytic system with cumene (B47948) hydroperoxide (CHP) as the oxidant has been successfully employed to produce esomeprazole with high enantiomeric excess rsc.orgwhiterose.ac.ukpillbuys.com. The enantioselectivity of this method can be influenced by factors such as the preparation time and temperature of the titanium complex and the presence of an amine rsc.orgpillbuys.com.

Iron-based Schiff base coordination catalysts have also been investigated for the asymmetric synthesis of esomeprazole researchgate.net. While early studies showed limited asymmetric induction with complex substrates, more recent developments using carefully designed Schiff bases and carboxylic acids coordinated with trivalent iron have achieved high yields and enantiomeric excess at a pilot scale researchgate.net.

Manganese porphyrin complexes have demonstrated efficiency as catalysts for esomeprazole synthesis, achieving good yields and enantiomeric excess under specific conditions e3s-conferences.org.

Biocatalytic and Enzymatic Approaches for Enantioselective Oxidation

Biocatalysis, utilizing enzymes or microorganisms, offers an environmentally friendly and highly selective route for the synthesis of chiral sulfoxides like esomeprazole e3s-conferences.orgresearchgate.net. Enzymatic catalysis typically occurs under mild conditions, often in aqueous solutions, reducing the need for organic solvents and minimizing pollution e3s-conferences.org.

Baeyer-Villiger monooxygenases (BVMOs) play a central role in the biocatalytic oxidation of the omeprazole thioether precursor (pyrmetazole) to the chiral sulfoxide product, esomeprazole e3s-conferences.org. Engineered BVMO enzymes, such as Acinetobacter calcoaceticus cyclohexanone (B45756) monooxygenase (CHMO) variants or prazole sulfide monooxygenase (AcPSMO), have been developed for this transformation e3s-conferences.orgmdpi.commdpi.com. These systems often require auxiliary cofactor regeneration enzymes, such as formate (B1220265) dehydrogenase (FDH), and cofactors like NADP+/NADPH e3s-conferences.orgresearchgate.net.

Biocatalytic approaches have shown promising results, achieving high yields and enantiomeric excess at a laboratory scale e3s-conferences.orgresearchgate.net. For instance, a biocatalytic procedure using a CHMO variant achieved an 87% isolated yield with 99.9% ee mdpi.com. Pilot-scale enzymatic oxidation of pyrmetazole to (S)-omeprazole using AcPSMO has also been conducted researchgate.netmdpi.com.

Oxaziridine Derivative Oxidation Strategies

Oxaziridine derivatives can also be employed as oxidizing agents for the asymmetric oxidation of sulfides e3s-conferences.orgwhiterose.ac.ukresearchgate.net. This method is known for its potential to achieve high yield and high enantiomeric selectivity e3s-conferences.orgresearchgate.net. Chiral oxaziridine derivatives can directly oxidize sulfides in the presence of a base e3s-conferences.orgresearchgate.net. While this method can provide high enantiopurity, its feasibility on a large scale has been limited by the cost of using stoichiometric amounts of the oxidizing agent whiterose.ac.uk.

Stereoselective Synthesis Principles and Enantiomeric Excess Control

Stereoselective synthesis aims to produce one stereoisomer in greater amounts than others slideshare.netnih.gov. In the context of esomeprazole, this means selectively forming the (S)-enantiomer of the sulfoxide rsc.org. The fundamental principle behind many stereoselective reactions is chiral induction, where a chiral feature (substrate, reagent, catalyst, or environment) influences the reaction pathway to favor the formation of a specific stereoisomer slideshare.net.

For esomeprazole synthesis, achieving high enantiomeric excess (ee) is crucial for its pharmaceutical activity tandfonline.com. Enantiomeric excess is a measure of how much of one enantiomer is present compared to the other. Control over enantiomeric excess is achieved by carefully selecting and optimizing the chiral catalyst or biocatalyst, oxidant, solvent, temperature, reaction time, and other reaction conditions rsc.orgnih.gov.

For example, in transition metal catalysis, the design of the chiral ligand is critical for creating the appropriate chiral environment around the metal center to guide the oxidation stereoselectively e3s-conferences.orgtandfonline.com. In biocatalysis, protein engineering of enzymes can enhance their enantioselectivity e3s-conferences.orgmdpi.com. Monitoring reaction progress and enantiomeric excess is essential throughout the synthesis e3s-conferences.org. Techniques like chiral HPLC are used to determine the enantiomeric excess of the product rsc.org.

While asymmetric oxidation methods can directly yield esomeprazole with high ee, the enantiopurity can sometimes be further increased through purification steps, such as crystallization, particularly when isolating the sodium salt of esomeprazole tandfonline.comwhiterose.ac.ukgoogle.com.

Implementation of Green Chemistry Principles in Esomeprazole Synthesis

The pharmaceutical industry is increasingly focusing on implementing green chemistry principles to develop more sustainable and environmentally friendly synthesis routes e3s-conferences.orgmdpi.comgctlc.org. For esomeprazole synthesis, this involves exploring methods that reduce or eliminate the use of hazardous substances, minimize waste generation, and improve energy efficiency e3s-conferences.orgnih.govacs.org.

Biocatalysis is considered a promising green chemistry approach due to its mild reaction conditions, use of water as a solvent, and high selectivity, which can reduce the need for extensive purification e3s-conferences.orgresearchgate.netresearchgate.netmdpi.com. Efforts have been made to develop biocatalytic processes for esomeprazole synthesis that are efficient and environmentally benign e3s-conferences.orgresearchgate.net.

Modifications to traditional chemical synthesis methods, such as the Kagan-Sharpless type oxidation, have also been explored to align with green chemistry principles nih.govmdpi.com. This includes investigating the use of greener solvents, such as bio-based solvents or water, although achieving comparable yields and enantioselectivities to traditional methods in these solvents can be challenging mdpi.comencyclopedia.pub. Continuous flow processes are also being explored as they can offer advantages in terms of safety, efficiency, and environmental impact by enabling precise control of reaction parameters and minimizing intermediate steps e3s-conferences.orgresearchgate.net.

The principles of green chemistry, such as atom economy, less hazardous chemical syntheses, safer solvents and auxiliaries, and catalysis, are relevant to optimizing esomeprazole production gctlc.orgacs.org. Evaluating the "greenness" of different synthetic routes using appropriate metrics is an important aspect of process development nih.govacs.org.

Molecular Structure and Stereochemical Considerations

Enantiomeric Purity and Chirality at the Sulfinyl Group

Esomeprazole (B1671258) is the (S)-enantiomer of omeprazole (B731), which is a racemic mixture of the (S)- and (R)-enantiomers. nih.govwikipedia.orgchiralpedia.com The chirality of esomeprazole arises from the sulfinyl group (S=O), where the sulfur atom is a stereogenic center due to its tetrahedral arrangement with two carbon atoms, an oxygen atom, and a lone pair of electrons. chiralpedia.comfu-berlin.deillinois.edu Unlike a carbon atom, the sulfinyl sulfur is not freely rotating, allowing for the assignment of an absolute configuration. nih.gov The (S) configuration is specifically related to the orientation of the S=O group. nih.gov

Achieving high enantiomeric purity is a critical aspect of esomeprazole synthesis. Processes for preparing enantiomerically pure esomeprazole often involve the asymmetric oxidation of a prochiral sulfide (B99878) precursor or the separation of enantiomers from racemic omeprazole. google.come3s-conferences.orggoogle.com Enantioselective oxidation methods, particularly those utilizing chiral metal complexes, have been developed to achieve high enantiomeric excess (ee). e3s-conferences.orgtandfonline.com For instance, titanium complexes with chiral ligands have been successfully employed, yielding esomeprazole with high enantiomeric purity, meeting pharmacopeial requirements of no less than 99.6% ee. tandfonline.com

Tautomerism and Isomerization Dynamics in Solution

The benzimidazole (B57391) moiety in esomeprazole can undergo tautomerism due to the migration of a proton on the benzimidazole nitrogen atoms. mdpi.comresearchgate.netchemaxon.com This results in the potential for 5-methoxy and 6-methoxy tautomers. mdpi.com In solution, both tautomeric forms are present, although the 6-methoxy tautomer is generally favored, often in a ratio of nearly 2:1. mdpi.com The rate of tautomer interconversion is influenced by factors such as temperature, solvent, and pH. researchgate.net In the solid state, studies using NMR and crystallographic analysis have indicated that the 6-methoxy tautomer is the predominant or only form present. mdpi.comresearchgate.net

Isomerization at the sulfinyl sulfur, leading to racemization, can occur, particularly under acidic conditions. The stability of the sulfoxide (B87167) group is a function of pH, and acidic environments can promote degradation. mdpi.com While sulfoxides are generally conformationally stable at room temperature with a high barrier to inversion, racemization can be induced under harsh conditions, including high temperatures or the presence of specific reagents. illinois.edu

Structural Conformations and Electronic Properties of the Sulfoxide Moiety

The sulfoxide functional group (S=O) is characterized by a pyramidal geometry around the sulfur atom, which is distinct from the planar geometry around the carbon in a carbonyl group. fu-berlin.deillinois.edu This pyramidal structure, along with the presence of a lone pair of electrons on the sulfur, contributes to the sulfoxide's inherent chirality when the substituents on sulfur are different. fu-berlin.deillinois.edu

The sulfur-oxygen bond in the sulfoxide moiety is highly polarized, with a localized net positive charge on the sulfur atom. fu-berlin.de This unique electronic structure influences many of the physicochemical properties of sulfoxides. fu-berlin.de The sulfoxide group is also capable of coordinating to Lewis acidic functionalities through its lone pairs on sulfur and oxygen, which can play a role in reaction mechanisms and interactions. illinois.edu The conformational variability arising from the sulfoxide group and its linkage to the benzimidazole and pyridine (B92270) rings, combined with the tautomerism of the benzimidazole, contributes to the range of possible solid-state structures for esomeprazole. mdpi.comresearchgate.net

Here is a summary of some structural characteristics:

| Feature | Description |

| Molecular Formula | C₁₇H₁₉N₃O₃S nih.govwikipedia.orgwikidata.org |

| Chirality Center | Sulfinyl Sulfur Atom chiralpedia.comfu-berlin.deillinois.edu |

| Absolute Configuration | (S) nih.govwikipedia.orgchiralpedia.com |

| Tautomerism | Benzimidazole N-H proton migration mdpi.comresearchgate.netchemaxon.com |

| Favored Tautomer (Solution) | 6-methoxy tautomer (approx. 2:1 ratio) mdpi.com |

| Favored Tautomer (Solid) | 6-methoxy tautomer mdpi.comresearchgate.net |

| Sulfoxide Geometry | Pyramidal at Sulfur fu-berlin.deillinois.edu |

| Sulfoxide Polarity | Polar, positive charge on Sulfur fu-berlin.de |

| Feature | Description |

|---|---|

| Molecular Formula | C₁₇H₁₉N₃O₃S |

| Chirality Center | Sulfinyl Sulfur Atom |

| Absolute Configuration | (S) |

| Tautomerism | Benzimidazole N-H proton migration |

| Favored Tautomer (Solution) | 6-methoxy tautomer (approx. 2:1 ratio) |

| Favored Tautomer (Solid) | 6-methoxy tautomer |

| Sulfoxide Geometry | Pyramidal at Sulfur |

| Sulfoxide Polarity | Polar, positive charge on Sulfur |

Mechanisms of Action at the Molecular and Cellular Level

Prodrug Activation and Proton-Catalyzed Transformation

Esomeprazole (B1671258) is a weak base and remains stable at neutral pH. selfcarejournal.com However, upon reaching the highly acidic environment of the secretory canaliculi within the gastric parietal cells, it undergoes a critical transformation. This acidic environment, with a pH of approximately 1.0 to 1.5, facilitates the protonation of the esomeprazole molecule. selfcarejournal.com Following an initial protonation of the pyridine (B92270) ring, a second protonation is required for its conversion into the active inhibitory species. nih.gov This proton-catalyzed rearrangement leads to the formation of a highly reactive, achiral sulphenamide (or sulfenic acid) intermediate. nih.govfda.govselfcarejournal.com This active form is the key molecule responsible for inhibiting the proton pump. nih.govfda.govselfcarejournal.com The acid-lability of the prodrug necessitates specific formulations, such as enteric coating, to protect it from degradation in the less acidic environments encountered before reaching the parietal cells. mdpi.comselfcarejournal.com

Covalent Binding to Specific Sulfhydryl Groups of the H+/K+-ATPase Enzyme

The activated sulphenamide form of esomeprazole is a highly reactive thiophilic reagent. nih.gov It exerts its inhibitory effect by forming covalent disulfide bonds with specific sulfhydryl groups (cysteine residues) on the luminal surface of the alpha-subunit of the H+/K+-ATPase enzyme. drugbank.comnih.govmdpi.comresearchgate.net These cysteine residues are strategically located within the transmembrane domains of the enzyme, accessible from the secretory canaliculus. nih.gov The formation of this covalent bond is crucial for the drug's action. drugbank.comnih.govmdpi.comresearchgate.net

Irreversible Enzyme Inactivation and Consequent Interruption of Gastric Acid Secretion

The covalent binding of the activated esomeprazole to the H+/K+-ATPase enzyme leads to the irreversible inactivation of the pump. drugbank.comnih.govmdpi.com By blocking these critical sulfhydryl groups, esomeprazole prevents the enzyme from undergoing the conformational changes necessary for the exchange of hydrogen ions (H+) from the parietal cell cytoplasm for potassium ions (K+) from the gastric lumen. nih.gov This interruption of the ion exchange process effectively halts the transport of protons into the stomach, thereby blocking the final step of gastric acid secretion. drugbank.comt3db.cafda.govresearchgate.net Because the binding is irreversible, the enzyme's activity can only be restored by the synthesis of new H+/K+-ATPase pumps, which accounts for the prolonged duration of esomeprazole's antisecretory effect, often lasting longer than 24 hours. drugbank.comnih.govmdpi.com

Molecular Specificity and Selectivity within Gastric Parietal Cells

The selective action of esomeprazole is attributed to its specific accumulation and activation within the highly acidic environment of the secretory canaliculi of gastric parietal cells. researchgate.netnih.gov While H+/K+-ATPase enzymes exist in other tissues, the exceptionally low pH found in the parietal cell canaliculi is unique and essential for the protonation and conversion of the inactive prodrug into its active sulphenamide form. researchgate.net This localized activation ensures that the reactive intermediate primarily targets the proton pumps in the stomach, minimizing potential interactions with sulfhydryl groups on proteins in other parts of the body where the pH is neutral. researchgate.net This high degree of specificity contributes to the targeted therapeutic effect on gastric acid secretion.

Comparative Molecular Interaction Profiles with Related Benzimidazole (B57391) Sulfoxides

Esomeprazole is the S-isomer of omeprazole (B731), which is a racemic mixture of S- and R-enantiomers. drugbank.comwikipedia.orgnih.gov While both enantiomers of omeprazole contribute to acid suppression, esomeprazole has demonstrated higher and more consistent bioavailability compared to racemic omeprazole. researchgate.net This difference in pharmacokinetic profile can lead to a greater area under the plasma concentration-time curve for esomeprazole, potentially resulting in more effective control of gastric acid secretion. researchgate.net

The following table summarizes the reported primary cysteine binding sites for several common PPIs:

| Compound | Primary Cysteine Binding Sites on H+/K+-ATPase |

| Omeprazole | Cys813, Cys892 nih.gov |

| Esomeprazole | Cys813, Cys892 (as S-isomer of Omeprazole) |

| Lansoprazole (B1674482) | Cys813, Cys321 nih.gov |

| Pantoprazole (B1678409) | Cys813, Cys822 nih.gov |

| Rabeprazole (B1678785) | Cys813, Cys892, Cys321 wikipedia.org |

Biochemical Pharmacokinetics: Metabolism and Disposition Pathways

Hepatic Cytochrome P450 Enzyme System Involvement

The hepatic cytochrome P450 enzyme system plays a central role in the metabolism of esomeprazole (B1671258). drugbank.comomicsonline.orgclevelandclinicmeded.com This system is responsible for converting esomeprazole into inactive metabolites. drugbank.comomicsonline.orgclevelandclinicmeded.com The primary enzymes involved are CYP2C19 and CYP3A4. drugbank.comomicsonline.orgclevelandclinicmeded.compharmgkb.org

Role of CYP2C19 Isoenzyme in Hydroxylation and Desmethylation

CYP2C19 is a major isoenzyme responsible for the metabolism of esomeprazole. drugbank.comclevelandclinicmeded.comnih.govmims.com This enzyme is primarily involved in the formation of hydroxy and desmethyl metabolites of esomeprazole. drugbank.comnih.govmims.com The metabolism mediated by CYP2C19 exhibits polymorphism, meaning there are genetic variations in this enzyme that can affect its activity. drugbank.comnih.govmims.comnih.gov For instance, a significant percentage of individuals, particularly in Asian populations (15-20%) and a smaller percentage in Caucasians (approximately 3%), are classified as "poor metabolizers" due to a lack of functional CYP2C19. drugbank.comnih.govmims.comnih.gov While CYP2C19 polymorphism influences esomeprazole metabolism, its impact is less pronounced compared to its effect on omeprazole (B731). drugbank.comnih.gov

Stereoselective Metabolic Profiles of Esomeprazole and its Enantiomers

Esomeprazole is the S-isomer of the racemic compound omeprazole, which consists of both S- and R-enantiomers. pharmgkb.orgnih.govmims.comwikipedia.org The metabolism of omeprazole is stereoselective. pharmgkb.orgmdpi.com Esomeprazole (S-omeprazole) is metabolized to a lesser extent by CYP2C19 compared to R-omeprazole. mdpi.com In vitro studies have shown that the formation rate of the hydroxy metabolite from esomeprazole is lower than that from R-omeprazole. researchgate.net Conversely, the formation rate of other metabolites, such as the sulfone and 5-O-desmethyl metabolites, can be higher for esomeprazole compared to R-omeprazole, demonstrating stereoselective metabolism. researchgate.net The sulfoxidation of both enantiomers is metabolized by CYP3A4, with a higher intrinsic clearance for S-omeprazole than for R-omeprazole. researchgate.net

Theoretical Aspects of Cellular Absorption and Distribution Mechanisms

Esomeprazole is absorbed from the gastrointestinal tract, primarily in the small intestine. omicsonline.orgomicsonline.orgontosight.ai Due to its acid-labile nature, oral formulations are typically enteric-coated to protect the drug from degradation in the acidic stomach environment. omicsonline.orgwikipedia.orgomicsonline.orgfda.gov.phpom.go.id Absorption is rapid, with peak plasma concentrations typically occurring within 1 to 2 hours after administration. clevelandclinicmeded.commims.comfda.gov.ph The bioavailability of oral esomeprazole is approximately 64% after a single 40 mg dose, increasing to about 89% after repeated once-daily dosing. mims.comfda.gov.ph For a 20 mg dose, the corresponding bioavailability values are 50% and 68%. fda.gov.ph Esomeprazole is extensively bound to plasma proteins, with approximately 97% binding, mainly to albumin. drugbank.comomicsonline.orgmims.comresearchgate.netomicsonline.orgfda.gov.phpom.go.idresearchgate.netdovepress.com It has a relatively high apparent volume of distribution, suggesting it distributes well into body tissues. drugbank.comomicsonline.orgomicsonline.orgfda.gov.ph

Mechanistic Analysis of Elimination Pathways (Excluding Human Excretion Rates)

Esomeprazole is eliminated from the body primarily through hepatic metabolism mediated by the CYP enzyme system, as discussed in section 5.1. drugbank.comomicsonline.orgclevelandclinicmeded.com The metabolites formed are largely inactive. drugbank.comomicsonline.orgclevelandclinicmeded.comomicsonline.orgnps.org.au The elimination half-life of esomeprazole in plasma is relatively short, typically ranging from 1 to 1.5 hours. drugbank.comomicsonline.orgclevelandclinicmeded.commims.comomicsonline.orgontosight.aidovepress.com This short half-life, coupled with irreversible binding to the proton pump, contributes to its prolonged duration of acid suppression. drugbank.com

Pharmacogenomics and Inter Individual Metabolic Variation Molecular Perspective

CYP2C19 Genetic Polymorphism and its Influence on Enzyme Activity

The CYP2C19 gene is highly polymorphic, with more than 25 known variants and over 2000 identified SNPs. nih.govtandfonline.comfrontiersin.org These genetic variations can lead to altered enzyme activity, affecting the rate of drug metabolism. tandfonline.comfrontiersin.org The CYP2C19 *1 allele is considered the wild-type allele and is associated with normal enzyme activity. nih.govfrontiersin.org Individuals homozygous for the *1 allele are classified as normal metabolizers (previously termed extensive metabolizers). nih.govfrontiersin.org

Several variant alleles are associated with reduced or absent enzyme activity. The most common loss-of-function variants are CYP2C19 2 (c.681G>A) and CYP2C19 *3 (c.636G>A). nih.govtandfonline.com Individuals carrying one loss-of-function allele (e.g., *1/2) are classified as intermediate metabolizers, while those homozygous for loss-of-function alleles (e.g., 2/2, 2/3, 3/3) are classified as poor metabolizers, exhibiting markedly reduced or absent enzyme activity. nih.govtandfonline.comfrontiersin.org

Conversely, the CYP2C19 17 allele (c.-806C>T) is associated with increased enzyme activity. nih.gov Individuals homozygous for the *17 allele (17/*17) are classified as ultrarapid metabolizers, characterized by faster drug metabolism. nih.govfrontiersin.org

Correlation between Genetic Variants and Esomeprazole (B1671258) Biotransformation Rates

The CYP2C19 genotype significantly influences the rate of esomeprazole biotransformation. Esomeprazole is primarily metabolized by CYP2C19, which forms hydroxy and desmethyl metabolites. drugbank.com Individuals with reduced or absent CYP2C19 enzyme activity (intermediate and poor metabolizers) have a greater exposure to esomeprazole due to slower metabolism. nih.govnih.gov At steady state, the area under the plasma drug concentration-time curve (AUC) in poor metabolizers is approximately twice the AUC in normal metabolizers. nih.govdrugbank.com

Conversely, individuals with increased CYP2C19 enzyme activity (ultrarapid metabolizers) may have lower exposure to esomeprazole because the drug is inactivated at a faster rate. nih.govnih.gov While genetic variation in CYP2C19 clearly influences the plasma concentration of esomeprazole, studies have suggested that the influence of CYP2C19 polymorphism is less pronounced for esomeprazole compared to omeprazole (B731). drugbank.comwjgnet.com This is partly attributed to the contribution of CYP3A4 to esomeprazole metabolism. tandfonline.com

Despite the pharmacokinetic differences, there has been insufficient evidence in some contexts to support a significant effect of CYP2C19 genotype on esomeprazole treatment outcomes or side effects, particularly for conditions like GERD. nih.govmims.com However, for H. pylori eradication, some studies suggest that treatment may be less successful in extensive metabolizers compared to intermediate or poor metabolizers when using certain PPI-based therapies. plos.org Some guidelines, such as those from the Dutch Pharmacogenetics Working Group (DPWG), suggest considering dose adjustments for ultrarapid metabolizers in H. pylori eradication, recommending a 50-100% increase in esomeprazole dose. nih.govnih.gov

Data Table: Estimated Esomeprazole Exposure (AUC Ratio relative to Normal Metabolizers) based on CYP2C19 Phenotype

| CYP2C19 Phenotype | Estimated Esomeprazole Exposure (AUC Ratio) |

| Poor Metabolizer (PM) | Approximately 2x |

| Intermediate Metabolizer (IM) | Higher than Normal Metabolizers |

| Normal Metabolizer (NM) | 1x (Reference) |

| Ultrarapid Metabolizer (UM) | Lower than Normal Metabolizers |

Note: This table is based on research findings indicating the relative systemic exposure to esomeprazole across different CYP2C19 metabolizer phenotypes. nih.govdrugbank.com

In Vitro Genotyping and Phenotyping Methodologies for Metabolic Profiling

Genotyping and phenotyping methodologies are employed to determine an individual's CYP2C19 metabolic profile. Genotyping involves analyzing an individual's DNA to identify the specific CYP2C19 alleles they carry. This can be performed using techniques such as PCR (Polymerase Chain Reaction), including real-time PCR, and sequencing methods like Sanger sequencing. tandfonline.complos.orgomjournal.org Genotyping predicts enzyme activity based on the identified alleles using nomenclature systems like the star (*) allele nomenclature. frontiersin.orgfrontiersin.org

Phenotyping, on the other hand, assesses the actual metabolic activity of the enzyme in vivo or in vitro. In vivo phenotyping typically involves administering a probe drug that is specifically metabolized by the enzyme of interest and then measuring the concentrations of the parent drug and its metabolites in biological samples (e.g., blood, urine) to calculate a metabolic ratio. tandfonline.comfrontiersin.org Omeprazole, the racemic mixture containing esomeprazole, has been used as a probe drug for CYP2C19 phenotyping. frontiersin.orgnih.gov

In vitro methodologies provide controlled environments to study enzyme activity. These methods can involve using recombinant CYP2C19 enzymes expressed in cell systems or liver microsomes. frontiersin.org Enzyme activity assays measure the rate at which the enzyme metabolizes a specific substrate (like esomeprazole or a probe substrate such as S-mephenytoin or omeprazole) by quantifying the production of metabolites using techniques such as liquid chromatography–tandem mass spectrometry (LC-MS/MS). frontiersin.org These in vitro assessments can help characterize the metabolic capabilities of different CYP2C19 genetic variants. frontiersin.org

Combining in silico prediction algorithms with functional in vitro assays on polymorphic CYPs with multiple substrates is a proposed methodology to evaluate changes in the metabolism of various genomic variants in CYP genes. frontiersin.org While genotyping predicts the likely phenotype, phenotyping provides a direct measure of enzyme activity, which can be influenced by factors beyond genetics, such as drug interactions. frontiersin.org

Chemical Drug Interactions: Mechanistic Studies

Modulation of pH-Dependent Drug Absorption Mechanisms (Chemical Considerations)

Esomeprazole's primary pharmacological action is to reduce gastric acid secretion, leading to a significant increase in intragastric pH clevelandclinicmeded.comdrugbank.comnih.gov. This alteration of the gastric environment has a profound impact on the absorption of orally administered drugs, particularly those whose solubility and dissolution characteristics are sensitive to pH changes researchgate.netnih.govhres.canih.govmdpi.commdpi.com.

The chemical principle underlying this interaction relates to the ionization state of a drug, which is governed by its acid dissociation constant (pKa) and the pH of the surrounding medium, as described by the Henderson-Hasselbalch equation mdpi.comascendiacdmo.com. The solubility and permeability of a drug across biological membranes are influenced by its ionization state ascendiacdmo.com. Generally, the unionized form of a drug is more lipophilic and readily crosses cell membranes, while the ionized form is more water-soluble ascendiacdmo.com.

For weak basic drugs, solubility is higher in acidic environments where they are predominantly in their ionized form researchgate.netnih.govnih.govmdpi.com. When esomeprazole (B1671258) increases gastric pH, the proportion of the unionized form of a weak base increases, leading to decreased solubility and potentially reduced absorption in the stomach researchgate.netnih.govnih.govmdpi.com. Examples of drugs whose absorption can be decreased by esomeprazole-induced pH elevation include certain antifungal agents like ketoconazole (B1673606) and itraconazole, as well as some tyrosine kinase inhibitors like erlotinib, and certain antiviral drugs like ritonavir (B1064) researchgate.netnih.govhres.canih.gov. Studies have shown that co-administration of esomeprazole can significantly decrease the plasma concentrations of drugs like sonidegib and ritonavir, which are weak bases with pH-dependent solubility nih.govnih.gov.

Furthermore, PPIs like esomeprazole can also reduce the volume of gastric fluid, which can further impact the dissolution of poorly soluble drugs, irrespective of their ionization state nih.govmdpi.com.

Examples of drugs with pH-dependent absorption affected by esomeprazole are summarized below:

| Drug Type | Effect of Increased Gastric pH | Examples |

| Weak Bases | Decreased Solubility and Absorption | Ketoconazole, Itraconazole, Erlotinib, Ritonavir, Sonidegib |

| Weak Acids | Potential for altered absorption (can increase for some drugs like digoxin) | Digoxin |

Ligand-Receptor Interaction Alterations and Competitive Metabolic Pathway Dynamics

Esomeprazole's primary therapeutic effect is mediated by its covalent binding to the H+/K+-ATPase enzyme clevelandclinicmeded.comdrugbank.com. This is a specific enzyme-inhibitor interaction rather than an alteration of other ligand-receptor bindings in the broader sense of drug interactions. The more significant aspect of esomeprazole's interaction profile in this context relates to competitive metabolic pathway dynamics, particularly concerning the CYP enzyme system.

As discussed in Section 7.1, esomeprazole is a substrate for and a competitive inhibitor of CYP2C19 researchgate.netnih.govresearchgate.netwikipedia.orgresearchgate.net. This competitive inhibition means that esomeprazole can compete with other drugs metabolized by CYP2C19 for binding to the enzyme's active site researchgate.netwikipedia.orgresearchgate.net. When a drug that is a substrate for CYP2C19 is co-administered with esomeprazole, the metabolism of the co-administered drug can be inhibited, leading to increased plasma concentrations of that drug researchgate.netwikipedia.orgresearchgate.net. This is a key mechanism for drug-drug interactions involving esomeprazole.

Examples of drugs that are substrates of CYP2C19 and whose metabolism can be affected by competitive inhibition by esomeprazole include certain benzodiazepines like diazepam, some antiepileptic drugs like phenytoin, and certain antidepressants researchgate.netwikipedia.orgresearchgate.net. The clinical significance of these interactions can vary depending on the therapeutic index of the co-administered drug.

A notable example of a clinically significant interaction involves clopidogrel, a thienopyridine prodrug that requires activation by CYP2C19 to form its active antiplatelet metabolite wikipedia.org. Inhibition of CYP2C19 by esomeprazole can reduce the metabolic activation of clopidogrel, potentially leading to decreased levels of the active metabolite and a reduced antiplatelet effect wikipedia.org.

While esomeprazole is also metabolized by CYP3A4, its inhibitory effect on this enzyme is generally considered weak, and competitive inhibition of CYP3A4 by esomeprazole is less likely to be a primary driver of clinically significant interactions compared to CYP2C19 inhibition researchgate.netresearchgate.netnih.gov. However, interactions can still occur, especially with sensitive CYP3A4 substrates or in individuals with compromised CYP3A4 activity.

The metabolic interaction can also occur in the reverse direction, where drugs that inhibit CYP2C19 and/or CYP3A4 can affect the metabolism of esomeprazole. For instance, potent inhibitors of CYP2C19 and CYP3A4, such as clarithromycin (B1669154) or fluconazole, can decrease the clearance of esomeprazole, leading to increased plasma concentrations of esomeprazole researchgate.netresearchgate.net.

Advanced Pharmaceutical Formulation Science and Stability

Chemical Stability Profiles under Varying Environmental Conditions (pH, Temperature, Light)

Esomeprazole's stability is highly dependent on environmental factors, with pH being a critical determinant omicsonline.orglongdom.orgomicsonline.orggoogle.com. It is readily degraded in acidic conditions but demonstrates acceptable stability in alkaline environments omicsonline.orglongdom.orgomicsonline.org. The rate of degradation increases as pH decreases rxlist.com.

Temperature also plays a significant role in esomeprazole's stability. Studies have shown that the half-life of esomeprazole (B1671258) magnesium salt is approximately 19 hours at 25°C and decreases to about 8 hours at 37°C in a pH 6.8 buffer omicsonline.orglongdom.orgomicsonline.orgfda.gov. Accelerated stability studies conducted at conditions like 40°C and 75% relative humidity are used to predict the shelf life of esomeprazole products omicsonline.orglongdom.orgomicsonline.org. These studies are often based on the Arrhenius equation, which relates the rate of degradation to temperature omicsonline.orglongdom.org.

Light exposure also contributes to esomeprazole degradation, necessitating protection from light during storage and handling researchgate.netmims.com. Photolytic degradation is one of the identified degradation pathways researchgate.net.

Table 1: Esomeprazole Magnesium Salt Half-Life at Different Temperatures (pH 6.8 Buffer)

| Temperature (°C) | Half-life (hours) |

| 25 | ~19 |

| 37 | ~8 |

*Data derived from sources omicsonline.orglongdom.orgomicsonline.orgfda.gov.

Identification of Degradation Pathways and Related Impurity Products

Esomeprazole is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis researchgate.net. Hydrolysis is a prominent degradation route, significantly influenced by pH researchgate.net. Oxidative degradation can occur in the presence of oxygen, particularly under harsh conditions researchgate.net. Light exposure leads to photolytic degradation researchgate.net.

Studies have identified specific degradation impurities of esomeprazole. For instance, forced degradation studies on esomeprazole sodium have identified impurities such as 6-methoxy-1h-benzo[d]imidazole-2-yl-4-amino-3,5-dimethylpyridinecarboxylate (Impurity X) and 6-methoxy-1h-benzo[d]imidazole-2-yl-4-hydroxy-3,5-dimethylpyridinecarboxylate (Impurity Y) researchgate.netnih.gov. These impurities can arise from starting materials, synthetic pathways, and degradation processes clearsynth.com. Control of process parameters during manufacturing and optimization of packaging and storage conditions are crucial to minimize impurity generation researchgate.netnih.gov.

Other identified degradation products under various stress conditions include a sulphone impurity (European Pharmacopoeia Omeprazole (B731) Impurity D), 4-Hydroxy Sulphone impurity (European Pharmacopoeia Omeprazole Impurity I), 4-Hydroxy impurity (a product of thermal degradation), and 4-Hydroxy Sulphide impurity (a product of hydrolysis in alkaline solutions) mdpi.com.

Strategies for Acid Protection and Controlled Release in Formulations (e.g., Enteric Coating Principles, Microsphere Technology)

Due to esomeprazole's instability in acidic environments, particularly the highly acidic conditions of the stomach, pharmaceutical formulations employ strategies to protect the drug from degradation and control its release omicsonline.orglongdom.orguwo.caomicsonline.orgnih.govuj.edu.pl. The most common approach is the use of enteric coating omicsonline.orglongdom.orguwo.caomicsonline.orgnih.govuj.edu.plmurlikrishnapharma.com.

Enteric coating involves applying a barrier to oral dosage forms that remains intact in the acidic stomach but dissolves in the less acidic environment of the small intestine, where esomeprazole is absorbed uj.edu.plscispace.comresearchgate.net. This prevents the premature release and degradation of the drug in the stomach researchgate.netinnovareacademics.in. Enteric coating polymers, such as methacrylic acid copolymer (e.g., Eudragit L100, Eudragit L30D-55), hydroxypropyl methylcellulose (B11928114) phthalate (B1215562) (HPMCP), cellulose (B213188) acetate (B1210297) phthalate (CAP), and hydroxypropyl methylcellulose acetate succinate (B1194679) (HPMCAS), are commonly used scispace.comresearchgate.netinnovareacademics.inpharmaexcipients.com. These polymers are selected based on their pH-dependent solubility innovareacademics.in.

Enteric-coated esomeprazole is often formulated as pellets or granules, which are then filled into capsules or compressed into tablets researchreview.com.aufda.govmurlikrishnapharma.comnps.org.au. A sub-coating layer is often applied between the drug layer and the enteric coating to prevent interaction between the alkaline drug substance and the acidic enteric coating polymer uwo.caresearchgate.net.

Microsphere technology is another strategy employed for acid protection and controlled release of esomeprazole scispace.cominnovareacademics.inbiotech-asia.orgresearchgate.net. Microspheres are small spherical particles (typically 1-1000 µm) that can encapsulate the drug innovareacademics.in. By using enteric-coated polymers in the microsphere formulation, the drug can be protected from the gastric environment scispace.combiotech-asia.orgresearchgate.net. Studies have shown that esomeprazole microspheres prepared with enteric coating polymers like Eudragit L100 can enhance the drug's acid stability and provide a delayed release effect scispace.combiotech-asia.org. These microspheres can be formulated to release the drug in a pH-dependent manner, ensuring release in the intestine researchgate.net.

Table 2: Common Strategies for Acid Protection and Controlled Release

| Strategy | Principle | Examples of Polymers/Technologies Used |

| Enteric Coating | pH-dependent coating dissolves in the intestine, protecting from stomach acid | Methacrylic acid copolymers, HPMCP, CAP, HPMCAS |

| Microsphere Technology | Encapsulation of drug in small particles with pH-sensitive coatings | Enteric-coated polymers (e.g., Eudragit L100) in microspheres |

Solid-State Chemistry and Polymorphism in Pharmaceutical Solids

The solid-state properties of a drug substance, including its polymorphism, can significantly impact its physicochemical characteristics, such as solubility, dissolution rate, and stability, which in turn affect the performance of the final pharmaceutical product googleapis.com. Polymorphism refers to the ability of a compound to exist in different crystalline forms googleapis.com. These different forms, or polymorphs, have distinct crystal structures and may exhibit different physical properties googleapis.com.

Esomeprazole can exist in various solid forms, including amorphous and crystalline forms google.comepo.org. Different salts of esomeprazole, such as magnesium and sodium salts, can also exhibit polymorphism fda.govgoogle.comepo.org. For example, esomeprazole magnesium is commonly used as the trihydrate researchreview.com.aufda.govnps.org.au. Crystalline forms of esomeprazole sodium, such as Forms J, K, L, M, and N, have been identified and characterized by techniques like X-ray powder diffraction (XRPD) google.com. Amorphous forms of esomeprazole sodium have also been described google.com.

The tautomeric polymorphism observed in omeprazole, where different crystalline forms contain varying ratios of tautomers, highlights the complexity of solid-state behavior in this class of compounds researchgate.net. While specific details on tautomeric polymorphism solely for esomeprazole are less extensively documented in the provided sources compared to omeprazole, the principle of how solid-state structure influences properties remains relevant.

Analytical Methodologies for Chemical Characterization and Quantification

Chromatographic Techniques for Purity and Degradation Product Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used for analyzing the purity of esomeprazole (B1671258) and identifying potential degradation products windows.netuni-regensburg.denih.govnih.govscienceopen.com.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, identification, and quantification of esomeprazole and its related substances. Due to esomeprazole's sensitivity to acidic conditions and the potential for degradation, especially in formulations containing other sensitive compounds like aspirin (B1665792), robust HPLC methods are essential researchgate.net.

Various reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the estimation of esomeprazole and its impurities in bulk and pharmaceutical dosage forms researchgate.netrsc.orgmdpi.com. These methods often utilize C18 or RP8 analytical columns and mobile phases consisting of buffer solutions (e.g., phosphate (B84403) or glycine (B1666218) buffer) and organic solvents like acetonitrile (B52724) or methanol (B129727) researchgate.netrsc.orgmdpi.com. Detection is typically carried out using a UV or PDA detector at wavelengths around 280 nm or 305 nm, where esomeprazole exhibits significant absorbance researchgate.netrsc.org.

For instance, a gradient RP-HPLC method using a RP8 column with a mobile phase of glycine buffer (pH 9.0), acetonitrile, and methanol at a flow rate of 1.0 mL/min and detection at 305 nm was developed for impurity profiling of esomeprazole in the presence of aspirin researchgate.net. This method successfully separated esomeprazole, its related impurities, and salicylic (B10762653) acid, a degradation product of aspirin researchgate.net. Forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis, thermal degradation) are performed to demonstrate the method's stability-indicating nature, ensuring it can separate degradation products from the main peak researchgate.netrsc.org.

Another RP-HPLC method for esomeprazole estimation in bulk and capsules used a C18 column, a mobile phase of acetonitrile and phosphate buffer (pH 7.4) (50:50 v/v) at 1.0 mL/min, and UV detection at 302 nm mdpi.com. This method showed linearity in the range of 25-150 μg/mL with a correlation coefficient close to one (0.9991) mdpi.com.

HPLC is also specified in pharmacopoeial monographs for the detection and estimation of esomeprazole and its impurities rsc.org.

Chiral Chromatography for Enantiomeric Excess Determination

Esomeprazole is the S-enantiomer of omeprazole (B731) mims.comnih.gov. Determining the enantiomeric purity or enantiomeric excess (ee) of esomeprazole is critical for quality control, as the R-enantiomer (omeprazole) is also present in the racemic mixture from which esomeprazole is derived wikipedia.orgmims.com. Chiral chromatography, specifically chiral HPLC, is the primary technique for this purpose windows.netbanglajol.inforesearchgate.netrjptonline.orgekb.eg.

Chiral stationary phases (CSPs) are used to separate enantiomers. Polysaccharide-based CSPs, such as those based on cellulose (B213188) derivatives (e.g., Chiralcel OD-H, Chiralpak IA, IC), are commonly employed for the chiral separation of omeprazole and esomeprazole windows.netbanglajol.inforesearchgate.netrjptonline.orgekb.eg.

A validated chiral HPLC method for determining the enantiomeric purity of esomeprazole utilizes a Chiralcel OD-H column with a mobile phase composed of n-hexane, 2-propanol, acetic acid, and triethylamine (B128534) (100:20:0.2:0.1, v/v) at a flow rate of 1.2 mL/min, detected at 300 nm rjptonline.orgekb.eg. This method can quantify both (S)- and (R)-omeprazole and determine the enantiomeric purity of (S)-omeprazole in esomeprazole formulations rjptonline.org.

Another approach for enantiomeric purity analysis mentioned in the European Pharmacopoeia involves a Chiral-AGP column with a mobile phase of acetonitrile and phosphate buffer (pH 6.0) (13:87, v/v) researchgate.net.

Chiral HPLC methods are validated for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure reliable determination of enantiomeric excess rjptonline.orgekb.eg.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques provide valuable information about the structure and concentration of esomeprazole.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a technique used for the identification and structural characterization of esomeprazole by analyzing its vibrational modes mdpi.comnih.govseejph.comgoogle.comresearchgate.net. The FTIR spectrum of esomeprazole shows characteristic absorption peaks corresponding to the various functional groups present in its molecule, such as N-H, C-H, C=C, S=O, C-O, and C-N bonds mdpi.comnih.govgoogle.com.

FTIR spectroscopy is often used to confirm the identity of pure esomeprazole magnesium and to assess compatibility between esomeprazole and excipients in pharmaceutical formulations nih.govseejph.comgoogle.com. By comparing the FTIR spectrum of the drug substance or a formulation with a reference spectrum, the presence and integrity of esomeprazole can be verified nih.govgoogle.com.

Characteristic peaks in the FTIR spectrum provide a fingerprint for the molecule. For instance, the presence of specific bands can confirm the sulfinyl group (S=O), benzimidazole (B57391) ring, and pyridine (B92270) ring structures within esomeprazole mdpi.comnih.govgoogle.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is a powerful technique for the detailed structural elucidation and confirmation of esomeprazole mdpi.comuni-regensburg.denih.gov. NMR provides information about the number and type of hydrogen and carbon atoms in the molecule, as well as their connectivity and environment.

¹H NMR spectra of esomeprazole show characteristic signals for protons in different parts of the molecule, such as the methoxy (B1213986) groups, methyl groups on the pyridine ring, methylene (B1212753) group adjacent to the sulfinyl group, and aromatic protons of the benzimidazole and pyridine rings mdpi.com. The chemical shifts, splitting patterns, and integration of these signals provide detailed structural information mdpi.com.

¹³C NMR spectroscopy provides information about the carbon skeleton of esomeprazole. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment.

NMR spectroscopy can also be used to investigate the tautomerism of esomeprazole in solution mdpi.com. Studies using ¹H and ¹³C NMR have confirmed the presence of both 5-methoxy and 6-methoxy tautomers in solution, while only the 6-methoxy tautomer is observed in the solid state mdpi.com.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are valuable tools for investigating the physical and chemical properties of esomeprazole, including its thermal transitions, decomposition behavior, and interactions with excipients or solvents nih.govmdpi.comchemrxiv.orgdoaj.orghitachi-hightech.com.

DSC measures the heat flow into or out of a sample as a function of temperature or time, revealing processes like melting, crystallization, glass transitions, and decomposition hitachi-hightech.com. For esomeprazole, DSC can provide insights into its solid-state characteristics and the impact of formulation or processing on its thermal stability.

Studies on esomeprazole magnesium water/1-butanol solvate have utilized DSC to understand its thermal behavior. The DSC curve of this solvate shows an endotherm at 175 °C and an exotherm at 200 °C nih.govresearchgate.net. The endotherm at 175 °C is consistent with results for esomeprazole magnesium dihydrate, suggesting the removal of some solvent after drying nih.gov. The exotherm at 200 °C is characteristic of esomeprazole magnesium and indicates exothermic melting via decomposition nih.govresearchgate.net. This decomposition temperature for the solvate is higher than that observed for amorphous esomeprazole magnesium (approximately 200 °C or 181 °C in some studies), implying increased stability for the solvated form nih.gov. The breadth of the exothermic peak can also provide information about the presence of residual solvents nih.gov.

TGA measures the change in mass of a sample as a function of temperature or time, typically used to determine solvent content, moisture content, and decomposition temperatures nih.govmdpi.com. TGA performed on esomeprazole magnesium water/1-butanol solvate revealed two mass losses, with the first attributed to the loss of solvent in the crystal lattice and the second to the decomposition of the sample nih.gov. These TGA results were consistent with NMR analysis regarding the solvent content nih.gov.

Thermal analysis, including TGA and DSC, has also been applied to study the release kinetics of omeprazole (a related PPI) from solid dosage forms and to understand the interactions between excipients and the active substance mdpi.com. This highlights the utility of these techniques in pre-formulation and formulation studies for PPIs like esomeprazole.

Mass Spectrometry for Metabolite and Impurity Profiling

Mass Spectrometry (MS), often coupled with chromatographic techniques like Liquid Chromatography (LC-MS or LC-MS/MS), is a powerful tool for the identification and quantification of esomeprazole, its metabolites, and impurities wikipedia.orgmims.commdpi.comijper.orgsigmaaldrich.comnih.govuoi.gr. LC-MS/MS, in particular, offers high sensitivity and selectivity, making it suitable for analyzing complex matrices like biological fluids and for detecting trace impurities mdpi.comijper.orgsigmaaldrich.comnih.gov.

LC-MS/MS methods have been developed for the quantitative determination of esomeprazole and its main metabolites, such as 5-hydroxyesomeprazole (B3061052) and omeprazole sulphone, in biological matrices like human, rat, and dog plasma sigmaaldrich.comnih.gov. These methods typically involve sample extraction, chromatographic separation on a reversed-phase column, and detection using atmospheric-pressure positive ionization MS nih.gov. Linearity ranges have been established for esomeprazole and its metabolites in these matrices nih.gov. The extraction recoveries and intra- and inter-day precision and accuracy of these methods have been evaluated and found to be within acceptable limits nih.gov.

Mass spectrometry is also crucial for identifying and characterizing impurities in esomeprazole. LC coupled with high-resolution mass spectrometry (HRMS) has been used to identify oxidative degradation impurities in other PPIs like lansoprazole (B1674482), facilitating the determination of accurate mass and fragment ions researchgate.net. Similarly, LC-MS/MS has been employed for the quantification of specific impurities, such as Cumene (B47948) Hydroperoxide, in esomeprazole magnesium trihydrate active pharmaceutical ingredient ijper.org. The development and validation of such LC-MS/MS methods for impurity quantification adhere to regulatory guidelines, ensuring sensitivity, linearity, precision, and accuracy ijper.org.

Detailed research findings using HRMS, NMR spectroscopy, and infrared spectroscopy have confirmed the structures of degradation impurities of esomeprazole sodium researchgate.net. For instance, two degradation impurities, Impurity X and Impurity Y, were identified and characterized using these techniques after isolation by preparative HPLC researchgate.net. Impurity X was confirmed as 6-methoxy-1h-benzo[d]imidazole-2-yl-4-amino-3,5-dimethylpyridinecarboxylate, and Impurity Y as 6-methoxy-1h-benzo[d]imidazole-2-yl-4-hydroxy-3,5-dimethylpyridinecarboxylate researchgate.net. These findings contribute to a comprehensive understanding of the impurity profile of esomeprazole sodium researchgate.net.

LC-MS techniques are also applied in environmental analysis to study the occurrence and fate of PPIs and their metabolites in water systems uoi.gr.

Development and Validation of Robust Analytical Procedures

The development and validation of robust analytical procedures for esomeprazole are essential to ensure the reliability, accuracy, and consistency of analytical results for quality control, research, and regulatory purposes scienceopen.comeijppr.compharmascholars.comijrpr.comjfda-online.comasianpubs.orgresearchgate.netnih.govresearchgate.netsphinxsai.com. These procedures, often based on High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or PDA detection, are developed and validated according to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH) scienceopen.comeijppr.compharmascholars.comijrpr.comjfda-online.comasianpubs.orgresearchgate.netnih.govresearchgate.netmdpi.com.

Method validation typically involves evaluating parameters such as specificity, linearity, range, accuracy, precision (intra-day and inter-day), detection limit (LOD), quantitation limit (LOQ), and robustness ijper.orgscienceopen.comeijppr.compharmascholars.comijrpr.comjfda-online.comasianpubs.orgresearchgate.netresearchgate.netsphinxsai.com.

Specificity is assessed through forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, humidity, photolysis) to ensure the method can accurately measure esomeprazole in the presence of its degradation products and excipients scienceopen.comjfda-online.com.

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a defined range scienceopen.comeijppr.comijrpr.comjfda-online.comasianpubs.orgresearchgate.netnih.govsphinxsai.com. Correlation coefficients (r or r²) greater than 0.99 are typically achieved for esomeprazole over its linear range scienceopen.comijrpr.comjfda-online.comasianpubs.orgresearchgate.net.

Accuracy is determined by measuring the recovery of known amounts of esomeprazole added to a sample matrix eijppr.comijrpr.comjfda-online.comasianpubs.orgnih.govsphinxsai.com. Recovery percentages within a narrow, acceptable range indicate good accuracy eijppr.comijrpr.comjfda-online.comasianpubs.orgsphinxsai.com.

Precision assesses the reproducibility of the method under the same conditions (repeatability or intra-day precision) and under varying conditions (intermediate precision or inter-day precision) ijper.orgeijppr.compharmascholars.comijrpr.comjfda-online.comasianpubs.orgsphinxsai.com. Relative Standard Deviation (% RSD) values are used to express precision, with values typically less than 2% or 5% indicating good precision ijper.orgeijppr.compharmascholars.comijrpr.comasianpubs.orgsphinxsai.com.

LOD and LOQ represent the lowest concentrations of the analyte that can be reliably detected and quantified, respectively eijppr.comijrpr.comjfda-online.comasianpubs.orgresearchgate.net. These limits are determined from the regression equation of the calibration curve ijrpr.comresearchgate.net.

Robustness evaluates the capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, flow rate, and temperature ijper.orgscienceopen.compharmascholars.comijrpr.comasianpubs.orgresearchgate.net. A robust method provides reliable results despite minor changes in operational conditions ijper.orgscienceopen.compharmascholars.comasianpubs.orgresearchgate.net.

Analytical Quality by Design (AQbD) approaches are increasingly utilized in method development to ensure robust performance by systematically identifying and controlling factors that can affect method variability scienceopen.com. This involves defining the design range for critical parameters, such as buffer pH and mobile phase composition scienceopen.com.

Validated HPLC methods for esomeprazole have been developed for various applications, including the estimation of impurities in tablets scienceopen.com, determination in pharmaceutical effluents eijppr.com, analysis in bulk and injection forms pharmascholars.com, quantification in tablets jfda-online.comasianpubs.orgresearchgate.net, and simultaneous estimation with other drugs researchgate.netsphinxsai.com. These methods often utilize reversed-phase columns (e.g., C18) and mobile phases consisting of mixtures of buffers and organic solvents (e.g., acetonitrile or methanol), with UV detection at wavelengths around 280-302 nm scienceopen.comeijppr.compharmascholars.comijrpr.comjfda-online.comasianpubs.orgresearchgate.netresearchgate.netsphinxsai.com.

Some validated methods are stability-indicating, meaning they can accurately quantify esomeprazole in the presence of its degradation products scienceopen.comjfda-online.com. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method scienceopen.comjfda-online.com.

The development and validation process ensures that the analytical methods are suitable for their intended purpose, whether it is routine quality control, impurity analysis, or stability studies scienceopen.comeijppr.comjfda-online.comresearchgate.netresearchgate.net.

Pre Clinical Research Models and in Vitro/in Silico Approaches to Molecular Mechanisms

Cell-Based Assays for H+/K+-ATPase Inhibition Studies

Cell-based assays are fundamental for evaluating the inhibitory activity of esomeprazole (B1671258) on the H+/K+-ATPase. These assays typically utilize isolated gastric parietal cells or cell lines that express the proton pump. By measuring the reduction in acid secretion or the change in intracellular pH upon exposure to esomeprazole, researchers can quantify its inhibitory potency. Studies have shown that esomeprazole inhibits H+/K+-ATPase activity. abcam.comjnsbm.org For instance, one study evaluating the inhibitory effect of a plant extract compared to omeprazole (B731) on H+/K+-ATPase enzyme activity in isolated parietal cells reported omeprazole having an IC50 value of 8.00 µg/ml. jnsbm.org While this study specifically mentions omeprazole, similar cell-based assay principles are applied to esomeprazole to determine its IC50 (half maximal inhibitory concentration) against the proton pump.

Subcellular Fraction Studies on Prodrug Activation and Binding

Esomeprazole functions as a prodrug, meaning it is inactive until it is converted to its active form in the acidic environment of the parietal cells' secretory canaliculi. patsnap.comclinicsearchonline.org Subcellular fractionation studies are employed to isolate specific cellular compartments, such as gastric microsomes containing the H+/K+-ATPase, to investigate this activation process and the subsequent binding of the active metabolite to the enzyme. In the acidic environment, esomeprazole is protonated and rearranged into a sulfenamide (B3320178). patsnap.comclinicsearchonline.orgresearchgate.net This active sulfenamide then forms disulfide bonds with accessible cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition. drugbank.compatsnap.comresearchgate.netresearchgate.netjnmjournal.org Studies have identified Cys813 as a primary binding site for PPIs, including the active metabolite of omeprazole (from which esomeprazole is derived), in the loop between transmembrane segments 5 and 6 of the enzyme. researchgate.netjnmjournal.orgnih.govpsu.edu

Computational Chemistry and Molecular Modeling Studies (e.g., Docking, QM/MM)

Computational chemistry and molecular modeling techniques, such as docking and QM/MM (Quantum Mechanics/Molecular Mechanics) calculations, play a significant role in understanding the interaction of esomeprazole with the H+/K+-ATPase at an atomic level. bioscipublisher.comiit.it Molecular docking can predict the potential binding modes and affinities of esomeprazole (or its active form) to the enzyme structure. QM/MM methods provide a more accurate description of the electronic structure and chemical reactions, which is particularly useful for studying the covalent bond formation between the activated sulfenamide and the cysteine residues of the pump. bioscipublisher.comiit.itacs.orgnih.govutdallas.edu These in silico approaches complement experimental data by providing insights into the specific amino acids involved in binding and the conformational changes that occur upon inhibition. Computational protocols integrating binding free energy calculations and QM/MM have been used to investigate the stereoselective metabolism of omeprazole enantiomers by CYP2C19. acs.org

In Vitro Metabolism Models (e.g., Liver Microsomes, Recombinant CYP Enzymes)

In vitro metabolism studies are essential for understanding how esomeprazole is processed by the body, primarily in the liver. These studies commonly use human liver microsomes or recombinant cytochrome P450 (CYP) enzymes. nih.govresearchgate.netxenotech.com Esomeprazole is primarily metabolized by CYP2C19 and CYP3A4. clinicsearchonline.orgnih.govresearchgate.netmims.com CYP2C19 is the main enzyme responsible for the formation of hydroxy and 5-O-desmethyl metabolites, while CYP3A4 is involved in the formation of the sulfone metabolite. clinicsearchonline.orgnih.govresearchgate.netmims.com Studies using human liver microsomes have demonstrated the stereoselective metabolism of esomeprazole compared to the R-enantiomer of omeprazole. nih.govresearchgate.net The formation rate of the hydroxy metabolite from esomeprazole is lower than for (R)-omeprazole. nih.govresearchgate.net Esomeprazole has also been shown to inhibit CYP2C19 activity potently in human liver microsomes and cryopreserved human hepatocytes. xenotech.com

Data from In Vitro Metabolism Studies:

| Enzyme Involved | Metabolite(s) Formed | Primary or Secondary Pathway |

| CYP2C19 | Hydroxy esomeprazole | Primary |

| CYP2C19 | 5-O-desmethyl esomeprazole | Primary |

| CYP3A4 | Esomeprazole sulfone | Secondary |

Emerging Research Avenues and Future Perspectives in Chemical Science

Novel Synthetic Routes and Biocatalytic Advancements for Chiral Compounds

The synthesis of esomeprazole (B1671258), the (S)-enantiomer of omeprazole (B731), has been a significant focus of chemical research, aiming for more efficient, cost-effective, and environmentally benign processes. scientificupdate.com Traditional manufacturing has often relied on titanium-based oxidation processes. scientificupdate.com However, these methods can present challenges, including water sensitivity and over-oxidation to the sulfone byproduct. scientificupdate.com Consequently, research has pivoted towards innovative synthetic strategies, with biocatalysis emerging as a powerful tool for the asymmetric synthesis of chiral compounds like esomeprazole. nih.gov

Biocatalysis offers several advantages over conventional chemical synthesis, including high enantioselectivity, regioselectivity, and the ability to conduct reactions under mild conditions, which minimizes issues like isomerization and racemization. nih.gov In the context of esomeprazole, Baeyer-Villiger monooxygenase (BVMO) mediated sulfoxidation has been identified as a sustainable synthetic approach. researchgate.net Through protein engineering and directed evolution, scientists have significantly enhanced the activity of these enzymes. For instance, a mutant of phenylacetone monooxygenase was developed that exhibited a 6.6x10³-fold higher activity in converting the precursor, a sulfide (B99878), into esomeprazole. researchgate.net

Recent advancements have focused on developing whole-cell biocatalytic systems. nih.gov These systems utilize recombinant Escherichia coli cells that co-express the engineered monooxygenase and a cofactor regeneration enzyme, such as formate (B1220265) dehydrogenase. nih.gov This approach simplifies the process and reduces costs by regenerating the necessary NADPH cofactor in situ. scientificupdate.comnih.gov Further refinements, including CRISPR/Cas9 mediated genome editing to enhance cofactor supply, have led to scalable synthesis processes with high space-time yields and excellent enantiomeric excess (>99.9% ee). nih.gov The resulting esomeprazole can be isolated with high purity (99.55%). nih.gov

Beyond biocatalysis, iron-catalyzed enantioselective sulfoxidation has also been explored as a viable synthetic route. This method, utilizing an iron salt in combination with a chiral Schiff base and a carboxylate salt, has been successfully applied to the kilogram-scale synthesis of esomeprazole with high yield (87%) and enantiomeric excess (99.4% ee). acs.org The development of novel complex catalysts based on inexpensive and renewable metals is an ongoing area of research to further reduce costs and environmental impact. e3s-conferences.org

Table 1: Comparison of Synthetic Routes for Esomeprazole

| Synthetic Method | Catalyst/Enzyme | Key Advantages | Reported Yield/Purity |

|---|---|---|---|

| Biocatalysis (Whole-Cell System) | Engineered Phenylacetone Monooxygenase | High enantioselectivity, mild reaction conditions, reduced cost through cofactor regeneration. | 90.1% isolation yield, 99.55% purity, >99.9% ee. nih.gov |

| Iron-Catalyzed Sulfoxidation | Iron salt/chiral Schiff base | High yield and enantioselectivity on a large scale. | 87% yield, 99.4% ee. acs.org |

| Titanium-Based Oxidation | Titanium complexes | Established industrial process. | Details not specified in the provided context. |

| Manganese Porphyrin Catalysis | Manganese porphyrin complexes | Efficient for a range of sulfides. | 76-82% yield, 87-90% ee. e3s-conferences.org |

Advanced Mechanistic Elucidation using Biophysical Techniques

A deep understanding of the molecular mechanism of action of esomeprazole is crucial for the design of more effective proton pump inhibitors. Advanced biophysical techniques are instrumental in elucidating the intricate details of its interaction with its target, the H+/K+-ATPase. nih.gov These techniques provide insights into the binding kinetics, thermodynamics, and structural changes that occur upon drug-target engagement. nuvisan.com

The primary mechanism of esomeprazole involves its conversion to a reactive sulfenamide (B3320178) derivative in the acidic environment of the gastric parietal cells. nih.gov This activated form then forms a covalent disulfide bond with specific cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of the proton pump. drugbank.com

Several biophysical methods are employed to study such drug-target interactions:

Surface Plasmon Resonance (SPR) : SPR is a powerful technique for real-time analysis of binding kinetics, providing data on association and dissociation rates. drugdiscoverychemistry.com It can be used to characterize the binding of esomeprazole and its analogues to the H+/K+-ATPase.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.govnuvisan.com

X-ray Crystallography : While a crystal structure of esomeprazole bound to the H+/K+-ATPase has not been reported, structural information from related inhibitors provides valuable insights into the binding site. proteopedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used to map the binding site of a ligand on its target protein and to study conformational changes upon binding. researchgate.net

Mass Spectrometry (MS) : MS can be used to identify the specific amino acid residues that are covalently modified by the activated form of esomeprazole. nih.gov

Computational approaches, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods, complement these experimental techniques by providing atomic-level details of the dynamic interactions between the drug and its target. mdpi.com

Innovative Formulation Strategies for Enhanced Chemical Stability and Targeted Release

A significant challenge in the development of esomeprazole formulations is its inherent instability in acidic environments. pharmaexcipients.com To overcome this, innovative formulation strategies are employed to protect the active pharmaceutical ingredient (API) from degradation in the stomach and to ensure its targeted release in the more alkaline environment of the small intestine, where it is absorbed. umangpharmaceuticals.comnih.gov

The cornerstone of esomeprazole formulation is enteric coating . jmpas.com This involves applying a pH-sensitive polymer coating to tablets or pellets containing the drug. scispace.com These polymers are insoluble at the low pH of the stomach but dissolve at the higher pH of the small intestine, releasing the drug at its site of absorption. nih.gov Methacrylic acid copolymers are commonly used for this purpose. researchgate.net

Recent advancements have focused on multiparticulate systems, such as delayed-release pellets , which offer several advantages over single-unit dosage forms. jmpas.com These pellets can be filled into capsules and disperse freely in the gastrointestinal tract, which can lead to more predictable gastric emptying and absorption. jmpas.com The development of these formulations involves layering the drug onto inert cores, followed by a seal coat and then the enteric coat. researchgate.net

To further enhance stability, some formulations incorporate alkalizers or pH modifiers, such as magnesium oxide, into the solid dispersion. bohrium.com These agents create a microenvironment with a higher pH around the drug particles, which helps to protect the esomeprazole from degradation. bohrium.com

Other innovative formulation strategies that have been explored include:

Mucoadhesive buccal films : These are designed for absorption through the oral mucosa, bypassing the harsh environment of the stomach. ijpsjournal.com

Hydrogels : These polymeric networks can be designed for controlled and prolonged release of the drug. nih.gov

Immediate-release formulations : These combine omeprazole with an antacid like sodium bicarbonate to provide rapid acid neutralization and protect the PPI from degradation. rjptonline.org

The physical and chemical stability of esomeprazole in various infusion solutions has also been studied to ensure its efficacy when administered intravenously. nih.gov

Table 2: Key Formulation Strategies for Esomeprazole

| Formulation Strategy | Mechanism of Action | Primary Goal |

|---|---|---|

| Enteric Coating | pH-sensitive polymer dissolves at higher pH. | Protects from stomach acid; targeted release in the small intestine. jmpas.com |

| Delayed-Release Pellets | Multiparticulate system with enteric coating. | Predictable gastric emptying and absorption. jmpas.com |

| Incorporation of Alkalizers | Creates a higher pH microenvironment. | Enhances chemical stability in the solid state. bohrium.com |

| Mucoadhesive Buccal Films | Adheres to the oral mucosa for absorption. | Bypasses the gastrointestinal tract. ijpsjournal.com |

| Hydrogels | Polymeric network for controlled release. | Prolonged drug delivery. nih.gov |

Exploration of Molecular Interactions Beyond Primary Biochemical Targets

While the primary biochemical target of esomeprazole is unequivocally the H+/K+-ATPase in gastric parietal cells, research has begun to explore its interactions with other molecular targets. drugbank.com These "off-target" interactions are important to understand as they could contribute to the broader pharmacological profile of the drug.

One notable interaction is with enzymes of the cytochrome P450 (CYP) system , specifically CYP2C19 and CYP2C9. news-medical.net Esomeprazole acts as a competitive inhibitor of these enzymes, which are responsible for the metabolism of a wide range of other drugs. news-medical.net This inhibition can lead to altered plasma concentrations and potential drug-drug interactions.

Another area of investigation is the effect of proton pump inhibitors on dimethylarginine dimethylaminohydrolase (DDAH) . nih.gov DDAH is an enzyme involved in the metabolism of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase. Inhibition of DDAH by PPIs like esomeprazole could lead to an accumulation of ADMA, which has been speculatively linked to cardiovascular effects. nih.govdrugbank.com

It is important to note that the primary therapeutic effect of esomeprazole is directly attributable to its potent and specific inhibition of the gastric proton pump. nih.gov The exploration of these secondary molecular interactions is an ongoing area of research to fully characterize the drug's molecular footprint.

Computational Design of Next-Generation Proton Pump Inhibitors

The success of esomeprazole has spurred significant interest in the development of next-generation proton pump inhibitors (PPIs) with improved properties, such as enhanced efficacy, greater stability, and a more favorable side-effect profile. nih.govplos.orgComputational design and in silico methods are playing a pivotal role in this endeavor. nih.govfrontiersin.org These approaches accelerate the drug discovery process by enabling the rational design of novel molecules with desired characteristics. nih.gov

One key strategy involves the structural modification of existing PPIs like omeprazole. plos.org By substituting various functional groups on the benzimidazole (B57391) and pyridine (B92270) rings, researchers can create a library of new analogues. nih.govplos.org Computational tools are then used to predict how these modifications will affect the molecule's properties.

Key computational techniques used in the design of next-generation PPIs include:

Molecular Docking : This technique predicts the preferred binding orientation of a ligand to its target protein. plos.org It is used to screen virtual libraries of compounds and to identify those with the highest predicted binding affinity for the H+/K+-ATPase. nih.gov

Quantum Computational Analysis (DFT) : Density Functional Theory (DFT) is used to analyze the electronic structure and reactivity of the designed molecules, providing insights into their stability and chemical properties. plos.orgresearchgate.net